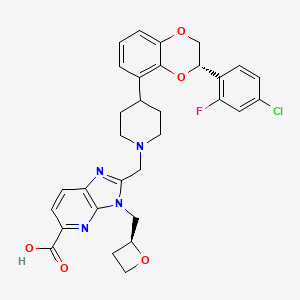

GLP-1 receptor agonist 7

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C31H30ClFN4O5 |

|---|---|

Molekulargewicht |

593.0 g/mol |

IUPAC-Name |

2-[[4-[(3S)-3-(4-chloro-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]imidazo[4,5-b]pyridine-5-carboxylic acid |

InChI |

InChI=1S/C31H30ClFN4O5/c32-19-4-5-22(23(33)14-19)27-17-41-26-3-1-2-21(29(26)42-27)18-8-11-36(12-9-18)16-28-34-24-6-7-25(31(38)39)35-30(24)37(28)15-20-10-13-40-20/h1-7,14,18,20,27H,8-13,15-17H2,(H,38,39)/t20-,27+/m0/s1 |

InChI-Schlüssel |

PRVFCVMDILYQNK-CCLHPLFOSA-N |

Isomerische SMILES |

C1CO[C@@H]1CN2C(=NC3=C2N=C(C=C3)C(=O)O)CN4CCC(CC4)C5=C6C(=CC=C5)OC[C@@H](O6)C7=C(C=C(C=C7)Cl)F |

Kanonische SMILES |

C1CN(CCC1C2=C3C(=CC=C2)OCC(O3)C4=C(C=C(C=C4)Cl)F)CC5=NC6=C(N5CC7CCO7)N=C(C=C6)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In Vitro Signaling Profile of GLP-1 Receptor Agonist 7 (GLP-1RA7)

Executive Summary

This technical guide provides a comprehensive overview of the in vitro signaling profile of the novel glucagon-like peptide-1 receptor (GLP-1R) agonist, designated GLP-1RA7. The document details the potency and efficacy of GLP-1RA7 in key signaling pathways downstream of GLP-1R activation, including G-protein-dependent cAMP production and β-arrestin recruitment. All quantitative data are presented alongside a well-characterized reference agonist, Semaglutide, to provide context for its signaling bias. Detailed experimental protocols for the core assays and diagrams of the signaling pathways and experimental workflows are included to facilitate understanding and replication of the findings.

Quantitative Signaling Profile

The in vitro pharmacological characteristics of GLP-1RA7 were evaluated in recombinant HEK293 cells stably expressing the human GLP-1 receptor. The potency (EC50) and maximal efficacy (Emax) were determined for G-protein-mediated cAMP signaling and β-arrestin 2 recruitment.

Table 1: In Vitro Potency and Efficacy of GLP-1RA7 at the Human GLP-1 Receptor

| Compound | Assay | EC50 (pM) | Emax (% of GLP-1) |

| GLP-1RA7 | cAMP Production | 15.8 | 98% |

| β-arrestin 2 Recruitment | 125.2 | 75% | |

| Semaglutide | cAMP Production | 25.1 | 100% |

| β-arrestin 2 Recruitment | 89.5 | 85% |

Data are presented as the mean from at least three independent experiments.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling cascades activated by GLP-1R agonists and the general workflow for their in vitro characterization.

Caption: GLP-1 Receptor Signaling Pathways.

Caption: General Experimental Workflow.

Detailed Experimental Protocols

The following protocols describe the methodologies used to generate the data presented in this guide.

Cell Culture and Maintenance

-

Cell Line: HEK293 cells stably expressing the human GLP-1 receptor (hGLP-1R).

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 500 µg/mL G418 for selection.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

cAMP Production Assay

This assay quantifies the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP) following receptor activation.

-

Principle: A competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) technology.

-

Protocol:

-

HEK293-hGLP-1R cells were seeded into 384-well white plates and grown to 80-90% confluency.

-

The growth medium was removed, and cells were washed with a stimulation buffer.

-

Cells were then incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C.

-

GLP-1RA7 or Semaglutide was added in a 10-point dose-response concentration range and incubated for 30 minutes at 37°C.

-

Lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) was added.

-

The plate was incubated for 1 hour at room temperature in the dark.

-

Fluorescence was read at 620 nm and 665 nm on an HTRF-compatible plate reader.

-

The ratio of the two fluorescence signals was calculated and used to determine the cAMP concentration from a standard curve.

-

β-Arrestin 2 Recruitment Assay

This assay measures the recruitment of β-arrestin 2 to the activated GLP-1 receptor.

-

Principle: An enzyme fragment complementation (EFC) assay (e.g., PathHunter® assay). The hGLP-1R is tagged with a small enzyme fragment (ProLink), and β-arrestin 2 is tagged with the larger fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Protocol:

-

PathHunter® HEK293 hGLP-1R β-Arrestin 2 cells were seeded into 384-well white plates.

-

The following day, cells were treated with GLP-1RA7 or Semaglutide in a 10-point dose-response concentration range.

-

The plate was incubated for 90 minutes at 37°C.

-

Detection reagent mixture was prepared and added to all wells according to the manufacturer's instructions.

-

The plate was incubated for 60 minutes at room temperature in the dark.

-

Chemiluminescence was read on a standard plate reader.

-

Data Analysis and Interpretation

All dose-response data were analyzed using a four-parameter logistic equation to determine the EC50 and Emax values. The data suggest that GLP-1RA7 is a potent agonist at the GLP-1 receptor, with a slight bias towards the G-protein signaling pathway as evidenced by its relatively higher potency and efficacy for cAMP production compared to β-arrestin 2 recruitment. This profile may have implications for the downstream physiological effects of the compound.

The Multifaceted Downstream Signaling Cascades of the GLP-1 Receptor: A Technical Guide for Researchers

An in-depth exploration of the seven core downstream second messenger pathways activated by Glucagon-Like Peptide-1 (GLP-1) receptor agonists, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. This guide details the intricate signaling networks, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key assays.

The Glucagon-Like Peptide-1 (GLP-1) receptor, a class B G protein-coupled receptor (GPCR), is a critical regulator of glucose homeostasis and a prime therapeutic target for type 2 diabetes and obesity. Upon activation by its endogenous ligand GLP-1 or synthetic agonists, the receptor initiates a complex and branched network of intracellular signaling pathways. These pathways, mediated by a variety of second messengers, orchestrate a wide range of physiological responses, including insulin (B600854) secretion, suppression of glucagon (B607659) release, and promotion of cell survival. This technical guide delineates the seven major downstream signaling cascades, providing a granular view of the molecular events following GLP-1 receptor activation.

Core Signaling Pathways and Second Messengers

Activation of the GLP-1 receptor does not trigger a single, linear pathway but rather a cascade of events involving at least seven key downstream second messengers and their associated signaling molecules. These pathways can be broadly categorized into G protein-dependent and β-arrestin-dependent mechanisms, often exhibiting significant crosstalk.

The primary and most well-characterized pathway involves the coupling of the GLP-1 receptor to the stimulatory G protein, Gαs. This activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) .[1] cAMP, in turn, activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac) , specifically Epac2 in pancreatic β-cells.[2]

In addition to the canonical Gαs pathway, the GLP-1 receptor can also couple to the Gαq/11 G protein, activating Phospholipase C (PLC) . PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG) .[3] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC) .[3][4]

Furthermore, upon agonist binding, the GLP-1 receptor is phosphorylated, leading to the recruitment of β-arrestins .[5][6] β-arrestins not only mediate receptor desensitization and internalization but also act as signal transducers, initiating G protein-independent signaling cascades. A key pathway mediated by β-arrestin is the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) .[7]

The activation of these primary signaling molecules leads to the engagement of further downstream pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade , which plays a crucial role in cell survival and metabolism.[8][9]

Quantitative Analysis of GLP-1 Receptor Agonist Signaling

The potency and efficacy of GLP-1 receptor agonists can vary significantly in their ability to activate these diverse signaling pathways. This phenomenon, known as biased agonism, is of considerable interest in drug development. The following tables summarize the in vitro potencies (EC50) and efficacies (Emax) of various GLP-1 receptor agonists in activating key downstream signaling events.

Table 1: cAMP Accumulation Assay

| Agonist | Cell Line | EC50 (pM) | Emax (% of GLP-1) |

| GLP-1 (7-36) | CHO-hGLP-1R | 6.54 | 100% |

| Semaglutide | CHO-hGLP-1R | 1.10 | Not Reported |

| Liraglutide | CHO-hGLP-1R | 2.94 | Not Reported |

| Exendin-4 | CHO-hGLP-1R | 0.364 | Not Reported |

Data compiled from a study establishing relationships between in vitro potency and clinical efficacy.[5]

Table 2: β-Arrestin Recruitment Assay

| Agonist | β-Arrestin Isoform | EC50 (nM) | Emax (% of GLP-1) |

| GLP-1 | β-Arrestin 1 | 1.3 | 100% |

| Tirzepatide | β-Arrestin 1 | 3.1 | 12% |

| GLP-1 | β-Arrestin 2 | 0.7 | 100% |

| Tirzepatide | β-Arrestin 2 | 3.2 | 23% |

Data from a study on the in vitro activity of Tirzepatide.[10]

Table 3: ERK1/2 Phosphorylation Assay

| Agonist | Cell Line | EC50 (nM) | Emax (% of GLP-1) |

| GLP-1R Agonist 12 | MIN6 | 2.5 | 95% |

Hypothetical data for a novel agonist, as presented in a comparative guide.[11]

Signaling Pathway Diagrams

To visualize the complex interplay of these signaling molecules, the following diagrams were generated using Graphviz (DOT language).

Caption: Overview of GLP-1R downstream signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantification of GLP-1 receptor-mediated second messenger signaling.

cAMP Accumulation Assay (HTRF-based)

This protocol describes a method to quantify intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Caption: Workflow for HTRF-based cAMP accumulation assay.

Methodology:

-

Cell Seeding: Seed HEK293 cells stably expressing the human GLP-1 receptor (HEK293-hGLP-1R) into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[1]

-

Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.[1]

-

Compound Preparation: Prepare serial dilutions of the GLP-1R agonist and a reference agonist in assay buffer.[1]

-

Assay Initiation: Carefully remove the culture medium. Add 50 µL of assay buffer containing a phosphodiesterase inhibitor to each well. Add 50 µL of the prepared compound dilutions to the respective wells.[1]

-

Stimulation: Incubate the plate at 37°C for 30 minutes.[1]

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen HTRF cAMP detection kit. This typically involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[6]

-

Data Analysis: Read the HTRF signal on a compatible plate reader. The signal is proportional to the amount of cAMP produced. Plot the response against the log concentration of the agonist and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.[1]

Intracellular Calcium Flux Assay (Fura-2 AM-based)

This protocol details the measurement of changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.

Caption: Workflow for Fura-2 AM-based intracellular calcium assay.

Methodology:

-

Dye Loading: Load cells with 1 µg/ml Fura-2 AM in a suitable recording buffer for 30 minutes at room temperature.[12]

-

Washing and De-esterification: Wash the cells with recording buffer for 30 minutes at room temperature to allow for the hydrolysis of the ester groups by intracellular esterases, trapping the dye inside the cells.[12]

-

Imaging Setup: Mount the coverslip with the loaded cells onto an imaging chamber on a fluorescence microscope.

-

Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and measure the emission at ~510 nm. Acquire baseline fluorescence for a few minutes before adding the GLP-1 receptor agonist.[13]

-

Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration. Calculate the change in this ratio over time to determine the calcium response to the agonist.[13]

β-Arrestin Recruitment Assay (BRET-based)

This protocol outlines a Bioluminescence Resonance Energy Transfer (BRET) assay to monitor the recruitment of β-arrestin to the GLP-1 receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. revvity.com [revvity.com]

- 7. researchgate.net [researchgate.net]

- 8. "Creating a BRET Assay to Monitor the Interaction between β-Arrestin-1 " by James Buhrmaster [ecommons.luc.edu]

- 9. Activation of glucagon-like peptide-1 receptor inhibits tumourigenicity and metastasis of human pancreatic cancer cells via PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 11. benchchem.com [benchchem.com]

- 12. moodle2.units.it [moodle2.units.it]

- 13. ionbiosciences.com [ionbiosciences.com]

"cellular targets and distribution of GLP-1 receptor agonist 7"

An In-depth Technical Guide to the Cellular Targets and Distribution of GLP-1 Receptor Agonists: A Focus on Semaglutide (B3030467)

This technical guide provides a comprehensive overview of the cellular targets, tissue distribution, and underlying molecular mechanisms of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, with a specific focus on semaglutide as a representative agent. This document is intended for researchers, scientists, and professionals involved in drug development and metabolic disease research.

Introduction to GLP-1 Receptor Agonists

Glucagon-like peptide-1 receptor agonists (GLP-1 RAs) are a class of therapeutic agents that mimic the action of the endogenous incretin (B1656795) hormone GLP-1.[1][2][3] They activate the GLP-1 receptor (GLP-1R), a class B G-protein-coupled receptor (GPCR), which is a critical target for the treatment of type 2 diabetes and obesity.[2][4] GLP-1 RAs are designed to have a longer half-life than native GLP-1, which is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).[1][3] Semaglutide is a potent GLP-1 analogue with 94% sequence homology to human GLP-1, modified to ensure a prolonged duration of action, allowing for once-weekly administration.[5][6][7]

Cellular Targets of Semaglutide

The therapeutic effects of semaglutide are mediated by its interaction with GLP-1 receptors expressed in a wide range of cells and tissues throughout the body.[1]

-

Pancreatic Islets: The primary target for glycemic control resides in the pancreas. Semaglutide binds to GLP-1Rs on:

-

β-cells: Stimulating glucose-dependent insulin (B600854) synthesis and secretion.[2][8][9]

-

α-cells: Suppressing glucagon (B607659) secretion in a glucose-dependent manner, which reduces hepatic glucose output.[2][10]

-

-

Central Nervous System (CNS): GLP-1Rs are expressed in key brain regions involved in appetite and energy homeostasis. Semaglutide acts on neurons in the:

-

Adipose Tissue: Semaglutide influences energy metabolism by modulating pathways involved in lipid metabolism.[11] It may also promote the "browning" of white adipose tissue, enhancing metabolism.[9][13]

-

Other Tissues: GLP-1Rs are also found in the gastrointestinal tract, cardiovascular system, and kidneys, where agonists can influence gastric emptying, cardiovascular function, and potentially offer protective benefits.[1][14]

Distribution of Semaglutide

The distribution profile of semaglutide is characterized by its strong binding to plasma albumin, which prolongs its half-life and influences its tissue penetration.

-

Pharmacokinetics: After subcutaneous administration, semaglutide exhibits a low volume of distribution, indicating it remains predominantly in the bloodstream.[14] Its metabolism is not confined to a specific organ but occurs through proteolytic cleavage and beta-oxidation across various tissues.[15]

-

Tissue Penetration: Despite its size and albumin binding, semaglutide distributes to key target organs. Studies using quantitative whole-body autoradiography (QWBA) and positron emission tomography (PET) have visualized its distribution.[16] While plasma concentrations are highest, significant levels are detected in target tissues. The brain tissue to plasma partition coefficient (Kp) in rats is low (<0.01), indicating limited but functionally significant brain penetration.[12]

Quantitative Data

The following tables summarize key quantitative parameters for semaglutide.

Table 1: Pharmacokinetic Properties of Semaglutide

| Parameter | Value | Species/Condition | Citation |

|---|---|---|---|

| Terminal Half-life (t½) | ~1 week | Humans | [17] |

| 7.2 - 9.3 hr | Rats (IV/SC) | [12] | |

| Volume of Distribution (Vd) | ~7.7 L | Humans (T2D) | [17] |

| Clearance (CL) | ~0.035 L/h | Humans (T2D) | [17] |

| Subcutaneous Bioavailability | 77 - 83 % | Rats | [12] |

| Brain-to-Plasma Partition (Kp) | <0.01 | Rats |[12] |

Table 2: GLP-1 Receptor Binding Affinity

| Agonist | Binding Affinity (Kd) | Assay System | Citation |

|---|---|---|---|

| Semaglutide (calculated) | 3.28 x 10⁻⁶ M | Computational Model (PRODIGY) | [6] |

| Semaglutide Analogue (optimized) | 3.0 x 10⁻⁸ M | Computational Model (PRODIGY) |[6] |

Note: Experimental binding affinity values can vary based on the assay system (e.g., cell type, radioligand, presence of albumin). Computational values provide an estimate of the direct ligand-receptor interaction.

Signaling Pathways

Activation of the GLP-1R by semaglutide initiates a complex network of intracellular signaling cascades.[1] The primary pathway is the Gαs-cAMP pathway, but other transducers are also involved.[4]

-

Gαs/cAMP Pathway: This is the canonical pathway for GLP-1R signaling.[18][19]

-

Semaglutide binding activates the associated Gs protein.[2]

-

The Gαs subunit stimulates adenylyl cyclase (AC), which converts ATP to cyclic AMP (cAMP).[9][19]

-

cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[9][19]

-

These effectors phosphorylate downstream targets, leading to closure of KATP channels, membrane depolarization, Ca2+ influx, and ultimately, the potentiation of glucose-stimulated insulin secretion.[8]

-

-

β-Arrestin Pathway: Upon agonist binding, the GLP-1R can be phosphorylated, leading to the recruitment of β-arrestins. This process mediates receptor internalization and can also initiate separate signaling events, including activation of the ERK1/2 pathway.[4][18]

-

Other G-Protein Coupling: There is evidence that the GLP-1R can also couple to other G proteins, such as Gαq, which activates the phospholipase C (PLC) pathway, leading to the generation of IP3 and diacylglycerol (DAG) and subsequent increases in intracellular calcium.[4]

-

PI3K/Akt Pathway: GLP-1R activation can also lead to the activation of the PI3K/Akt pathway, which is crucial for promoting β-cell proliferation, survival, and inhibiting apoptosis.[18]

Caption: GLP-1R signaling pathways activated by semaglutide.

Experimental Protocols

Detailed methodologies are crucial for studying the targeting and distribution of GLP-1 RAs.

Protocol: Quantification of Semaglutide in Plasma and Brain by LC-MS/MS

This protocol is adapted from methods used to determine the pharmacokinetics and brain distribution of semaglutide in rats.[12]

-

Sample Preparation (Plasma):

-

To 100 µL of rat plasma, add an internal standard (e.g., Liraglutide).

-

Perform protein precipitation by adding 300 µL of ice-cold methanol.

-

Vortex the mixture for 5 minutes, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Sample Preparation (Brain Tissue):

-

Homogenize brain tissue (e.g., hypothalamus) in a suitable buffer.

-

Use solid-phase extraction (SPE) for purification and concentration of the analyte.

-

Elute semaglutide from the SPE cartridge, evaporate, and reconstitute.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 column with a gradient elution profile.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Mass Spectrometry: Operate a tandem mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect specific precursor-product ion transitions for semaglutide and the internal standard.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the concentration in unknown samples by interpolating from the standard curve based on the peak area ratio of the analyte to the internal standard.

-

Protocol: Tissue Distribution by Quantitative Whole-Body Autoradiography (QWBA)

This protocol provides a method to visualize and quantify the distribution of a drug in whole-body sections, as used for GLP-1 analogues.[16]

-

Tracer Administration:

-

Synthesize a radiolabeled version of the agonist (e.g., tritium-labeled semaglutide, [³H]-semaglutide).

-

Administer a single subcutaneous or intravenous dose of the tracer to the animal model (e.g., rat).

-

-

Tissue Collection:

-

At predetermined time points post-administration (e.g., 4h, 24h), euthanize the animal.

-

Immediately freeze the whole animal carcass in a mixture of hexane (B92381) and solid CO₂ without thawing.

-

-

Sectioning:

-

Embed the frozen carcass in a carboxymethylcellulose (CMC) medium.

-

Using a large-format cryomicrotome, cut thin (e.g., 20-40 µm) longitudinal sections of the entire body.

-

Mount the sections onto adhesive tape and freeze-dry.

-

-

Imaging:

-

Expose the dried sections to a phosphor imaging plate or radiation-sensitive film for a duration determined by the radioactivity level.

-

Include radioactive standards of known concentrations to allow for quantification.

-

-

Analysis:

-

Scan the imaging plate or film to generate a digital autoradiogram.

-

Using densitometry software, measure the signal intensity in different organs and tissues.

-

Quantify the concentration of the radiolabeled compound in each tissue by comparing the signal intensity to the calibration curve generated from the standards.

-

Caption: Workflow for Quantitative Whole-Body Autoradiography.

Logical Relationships and Therapeutic Implications

The interaction of semaglutide with its cellular targets across various tissues leads to its multifaceted therapeutic effects. The diagram below illustrates the logical flow from receptor activation to clinical outcomes.

Caption: From Receptor Activation to Clinical Outcomes.

Conclusion

Semaglutide exerts its therapeutic effects through the targeted activation of GLP-1 receptors in the pancreas, brain, and other peripheral tissues. Its unique pharmacokinetic profile, characterized by a long half-life and broad tissue accessibility, enables potent and sustained effects on glycemic control and body weight. Understanding the precise cellular targets, distribution, and downstream signaling pathways is essential for the continued development and optimization of next-generation GLP-1 receptor agonists. The experimental protocols outlined herein provide a robust framework for the preclinical and clinical evaluation of these important therapeutic agents.

References

- 1. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]

- 2. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]

- 3. Semaglutide - Proteopedia, life in 3D [proteopedia.org]

- 4. mdpi.com [mdpi.com]

- 5. An Exhaustive Exploration of the Semaglutide-GLP-1R Sequence Space towards the Design of Semaglutide Analogues with Elevated Binding Affinity to GLP-1R[v1] | Preprints.org [preprints.org]

- 6. preprints.org [preprints.org]

- 7. semaglutide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Novel LC-MS/MS analysis of the GLP-1 analog semaglutide with its application to pharmacokinetics and brain distribution studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Clinical Pharmacokinetics of Semaglutide: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR [mdpi.com]

"receptor selectivity profile of GLP-1 receptor agonist 7"

An in-depth technical guide on the receptor selectivity profile of GLP-1 receptor agonist 7.

Introduction

Glucagon-like peptide-1 receptor (GLP-1R) agonists are a class of therapeutic agents that mimic the action of the endogenous incretin (B1656795) hormone GLP-1, playing a crucial role in glucose homeostasis. Their therapeutic efficacy in type 2 diabetes and obesity is well-established. A critical attribute of any GLP-1R agonist is its receptor selectivity profile, which defines its binding affinity and functional activity at the target GLP-1R versus other related receptors, primarily the Glucagon (B607659) Receptor (GCGR) and the Gastric Inhibitory Polypeptide Receptor (GIPR). A high degree of selectivity for the GLP-1R is often desirable to minimize off-target effects and optimize the therapeutic window.

This document provides a detailed technical overview of the receptor selectivity profile of this compound (also referred to as "Compound 7"), a novel investigational peptide analog. The data presented herein characterizes its binding and functional properties at key incretin and glucagon family receptors.

Receptor Selectivity Profile of this compound

The selectivity of Compound 7 was assessed through in vitro pharmacological studies using recombinant cell lines stably expressing the human GLP-1, GIP, and Glucagon receptors. The profile was determined by evaluating both the binding affinity (Ki) and functional potency (EC50) of the agonist at each receptor.

Binding Affinity (Ki)

Binding affinities were determined via competitive radioligand displacement assays. The results, summarized in Table 1, demonstrate that Compound 7 exhibits a high affinity for the GLP-1 receptor with significantly lower affinity for the GIP and Glucagon receptors, indicating a strong selectivity profile.

Table 1: Binding Affinity Profile of this compound

| Receptor | Ki (nM) | Selectivity Ratio (Ki, Fold vs. GLP-1R) |

| GLP-1R | 0.85 | 1 |

| GIPR | >1000 | >1176 |

| GCGR | 890 | 1047 |

Functional Potency (EC50)

Functional activity was assessed by measuring the agonist-induced accumulation of cyclic AMP (cAMP), a key second messenger in the signaling cascade of these G-protein coupled receptors. The data in Table 2 confirms the high potency and selectivity of Compound 7 for the GLP-1 receptor.

Table 2: Functional Potency Profile of this compound

| Receptor | EC50 (nM) | Selectivity Ratio (EC50, Fold vs. GLP-1R) |

| GLP-1R | 1.2 | 1 |

| GIPR | >1500 | >1250 |

| GCGR | 1350 | 1125 |

GLP-1 Receptor Signaling Pathway

Upon binding of an agonist like Compound 7, the GLP-1 receptor, a Class B GPCR, undergoes a conformational change. This activates the associated Gαs protein, leading to the stimulation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), initiating downstream signaling cascades that promote insulin (B600854) secretion and other metabolic benefits.

Caption: Canonical Gαs-mediated signaling pathway of the GLP-1 receptor.

Experimental Protocols

The following sections detail the methodologies used to generate the binding and functional data for Compound 7.

Radioligand Competitive Binding Assay

This assay quantifies the ability of a test compound (Compound 7) to displace a radiolabeled ligand from its receptor.

-

Cell Culture: HEK293 cells stably expressing the human GLP-1R, GIPR, or GCGR are cultured to ~90% confluency and harvested.

-

Membrane Preparation: Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an assay buffer.

-

Assay Protocol:

-

A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-GLP-1 for GLP-1R) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (Compound 7) are added to compete for binding.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist.

-

The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).

-

The mixture is rapidly filtered through a glass fiber filter mat to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of Compound 7 that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

An In-depth Technical Guide to the Discovery and Development of Semaglutide, a GLP-1 Receptor Agonist

Disclaimer: The user's request for "GLP-1 receptor agonist 7" did not correspond to a known therapeutic agent. This guide focuses on Semaglutide (B3030467), a well-documented and clinically significant GLP-1 receptor agonist, to serve as a representative example of the discovery and development process for this class of drugs.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the discovery, medicinal chemistry, mechanism of action, and clinical development of Semaglutide. It includes quantitative data from key studies, detailed experimental protocols, and visualizations of critical pathways and workflows.

Introduction: The Quest for a Long-Acting Incretin (B1656795) Mimetic

The discovery of glucagon-like peptide-1 (GLP-1) as an incretin hormone with potent glucose-lowering and appetite-regulating effects marked a significant milestone in metabolic disease research. However, the therapeutic potential of native GLP-1 is severely limited by its very short biological half-life of only 1-2 minutes, due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) and renal clearance. This necessitated the development of GLP-1 receptor agonists (GLP-1RAs) with extended duration of action.

Semaglutide, developed by Novo Nordisk, emerged from a dedicated effort to create a long-acting GLP-1 analogue suitable for once-weekly administration. It was designed through rational peptide engineering, building upon the insights gained from its predecessor, liraglutide. Semaglutide has since been approved for the treatment of type 2 diabetes and chronic weight management, demonstrating significant efficacy and cardiovascular benefits.[1][2][3]

Medicinal Chemistry and Lead Optimization

The development of Semaglutide involved strategic modifications to the human GLP-1 peptide backbone to enhance its stability and pharmacokinetic profile.

Structural Modifications:

-

DPP-4 Resistance: The alanine (B10760859) at position 8 was substituted with α-aminoisobutyric acid (Aib). This modification sterically hinders the DPP-4 enzyme, rendering Semaglutide highly resistant to its degrading action.[2][4]

-

Enhanced Albumin Binding: To achieve a prolonged half-life, a protraction strategy was employed. A C18 fatty di-acid moiety is attached to the lysine (B10760008) at position 26 via a hydrophilic linker.[2][5] This modification facilitates strong, reversible binding to serum albumin, which acts as a circulating reservoir for the drug, protecting it from degradation and reducing renal clearance.[5]

-

Sequence Homology: The lysine at position 34 was replaced with arginine to ensure a high degree of homology with human GLP-1, which is crucial for maintaining potent receptor binding.[5]

These modifications collectively result in a molecule with a half-life of approximately 7 days (165-184 hours) in humans, making it suitable for once-weekly subcutaneous injection.[2]

Oral Formulation Development

A major innovation in the development of Semaglutide was the creation of an oral formulation (Rybelsus). This was achieved by co-formulating Semaglutide with an absorption enhancer, sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC).[[“]][7][8] SNAC protects Semaglutide from the harsh acidic and enzymatic environment of the stomach and facilitates its absorption across the gastric epithelium.[7][9] The oral bioavailability is approximately 1-2%.[2]

Mechanism of Action and Signaling Pathways

Semaglutide is a potent and selective agonist for the GLP-1 receptor (GLP-1R), a class B G-protein-coupled receptor (GPCR).[3] Its therapeutic effects are mediated through the activation of this receptor in various tissues, including the pancreas, brain, and gastrointestinal tract.

Upon binding to the GLP-1R on pancreatic β-cells, Semaglutide initiates a signaling cascade that is central to its glycemic control:

-

Gs Protein Activation: The Semaglutide-GLP-1R complex activates the stimulatory G-protein, Gαs.

-

Adenylyl Cyclase and cAMP Production: Activated Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

-

Downstream Effector Activation: Elevated cAMP levels activate two key downstream effectors: Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2).

-

Insulin (B600854) Secretion: The activation of PKA and Epac2 culminates in glucose-dependent insulin biosynthesis and secretion.

This glucose-dependent mechanism is a key advantage of GLP-1RAs, as it minimizes the risk of hypoglycemia.[10] Semaglutide also suppresses the secretion of glucagon (B607659) from pancreatic α-cells, further contributing to lower blood glucose levels.[2]

GLP-1 Receptor Signaling Pathway

Caption: GLP-1 Receptor signaling cascade initiated by Semaglutide.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Semaglutide.

Table 1: In Vitro Potency and Receptor Binding

| Parameter | Value | Cell Line / Assay Condition | Reference |

| GLP-1R Binding Affinity (Kd) | 3.4 x 10⁻⁶ M | Calculated from X-ray structure (PDB: 4ZGM) | [11][12][13][14] |

| GLP-1R Binding Affinity (IC50) | 0.38 ± 0.06 nM | Not specified | [5] |

| In Vitro Potency (EC50) | 2.437 ng/mL | cAMP induction assay | [15] |

Table 2: Preclinical Pharmacokinetic Parameters

| Species | Route | Dose | Half-life (t½) | Cmax | Tmax | AUC | Reference |

| Rat | Oral | 0.839 mg/kg | 7.40 ± 1.34 h | 18 ± 9 µg/L | 0.06 ± 0.13 h | 158 ± 76 µg·h·L⁻¹ | [16] |

| Rat | Oral | 1.678 mg/kg | 7.48 ± 0.33 h | 81 ± 23 µg/L | 1.56 ± 0.88 h | 858 ± 310 µg·h·L⁻¹ | [16] |

| Rat | Oral | 2.517 mg/kg | 8.23 ± 0.90 h | 256 ± 53 µg/L | 1.50 ± 1.00 h | 3795 ± 1539 µg·h·L⁻¹ | [16] |

| Minipig | IV | Not specified | 46.1 h | - | - | - | [5] |

| Minipig | SC | Not specified | MRT: 63.6 h | - | - | - | [5] |

Table 3: Clinical Efficacy in Obesity (STEP 1 Trial)

| Endpoint (at Week 68) | Semaglutide 2.4 mg (n=1306) | Placebo (n=655) | Treatment Difference (95% CI) | p-value | Reference |

| Mean Change in Body Weight | -14.9% | -2.4% | -12.4% (-13.4 to -11.5) | <0.001 | [17][18] |

| Weight Reduction ≥5% | 86.4% of participants | 31.5% of participants | Odds Ratio: 11.2 (8.7 to 14.2) | <0.001 | [17][18] |

| Weight Reduction ≥10% | 69.1% of participants | 12.0% of participants | Odds Ratio: 12.9 (9.9 to 16.8) | <0.001 | [18] |

| Weight Reduction ≥15% | 50.5% of participants | 4.9% of participants | Odds Ratio: 15.9 (11.0 to 23.1) | <0.001 | [18] |

Key Experimental Protocols

In Vitro cAMP Functional Assay

This protocol describes a common method to determine the potency (EC50) of a GLP-1RA by measuring intracellular cAMP accumulation.

Objective: To quantify the dose-dependent activation of the GLP-1 receptor by Semaglutide.

Methodology:

-

Cell Culture: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293), engineered to overexpress the human GLP-1 receptor, is used.[19] Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained under standard conditions (37°C, 5% CO2).

-

Cell Seeding: Cells are harvested and seeded into 96-well or 384-well microplates at a predetermined density and incubated overnight to allow for attachment.

-

Agonist Preparation: Semaglutide is serially diluted in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Stimulation: The culture medium is removed, and the cells are washed. The serial dilutions of Semaglutide are then added to the wells. Control wells receive only the assay buffer. The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Following incubation, a lysis buffer is added to release the intracellular cAMP. The concentration of cAMP is then measured using a competitive immunoassay, often based on technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme Fragment Complementation (EFC).[20][21]

-

Data Analysis: The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations. A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the Semaglutide concentration. The EC50 value is determined by fitting the data to a four-parameter logistic equation.

Preclinical Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a typical in vivo study to evaluate the efficacy of a GLP-1RA on body weight and metabolic parameters.

Objective: To assess the effect of Semaglutide on body weight, food intake, and glycemic control in an animal model that mimics human obesity.

Methodology:

-

Model Induction: Male C57BL/6 mice are fed a high-fat diet (HFD), typically containing 45-60% kcal from fat, for an extended period (e.g., 14 weeks) to induce obesity, insulin resistance, and dyslipidemia.[22] A control group is fed a standard chow diet.

-

Animal Randomization: Once the obese phenotype is established (based on body weight), the DIO mice are randomized into treatment groups (e.g., vehicle control, Semaglutide low dose, Semaglutide high dose) to ensure equal baseline body weight across groups.[23]

-

Dosing: Semaglutide or vehicle is administered, typically via subcutaneous injection, at a specified frequency (e.g., once daily or once weekly) for the duration of the study (e.g., 8 weeks).[23]

-

Monitoring: Body weight and food intake are measured regularly (e.g., daily or weekly).

-

Metabolic Assessments: At the end of the treatment period, various metabolic tests are performed:

-

Oral Glucose Tolerance Test (OGTT): After an overnight fast, a glucose bolus is administered orally, and blood glucose levels are measured at multiple time points to assess glucose disposal.[22]

-

Blood Chemistry: Plasma samples are collected to measure levels of insulin, lipids (triglycerides, cholesterol), and liver enzymes (e.g., ALT).[23]

-

Body Composition: Fat mass and lean mass can be assessed using techniques like DEXA or MRI.

-

-

Data Analysis: Statistical comparisons are made between the vehicle-treated and Semaglutide-treated groups to determine the effects on body weight, food intake, and metabolic parameters.

Clinical Trial Protocol (STEP 1 Trial Example)

Objective: To evaluate the efficacy and safety of once-weekly subcutaneous Semaglutide 2.4 mg versus placebo for chronic weight management in adults with obesity or overweight without diabetes.[17][18]

Methodology:

-

Trial Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group superiority trial.[18][24]

-

Participants: Adults with a BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia), who did not have diabetes.[18][25]

-

Randomization: Participants were randomized in a 2:1 ratio to receive either Semaglutide 2.4 mg or a matching placebo.[18]

-

Intervention:

-

Drug Administration: Subcutaneous injection once weekly for 68 weeks. The dose of Semaglutide was escalated from 0.25 mg to 2.4 mg over a 16-week period to improve tolerability.

-

Lifestyle Intervention: All participants received counseling on diet (a deficit of ~500 kcal per day relative to estimated energy expenditure) and physical activity (recommended to increase to at least 150 minutes per week of moderate-intensity exercise).

-

-

Endpoints:

-

Co-Primary Endpoints: The percentage change in body weight from baseline to week 68, and the proportion of participants achieving a weight reduction of at least 5%.[18]

-

Secondary Endpoints: Proportions of participants achieving weight loss of ≥10% and ≥15%, and changes in cardiometabolic risk factors (e.g., waist circumference, blood pressure, lipids, HbA1c).[18]

-

-

Data Analysis: The primary analysis was conducted using an intent-to-treat approach. Treatment effects were estimated using an analysis of covariance (ANCOVA) model.

Visualized Workflows

Semaglutide Discovery and Development Workflow

Caption: A simplified workflow of Semaglutide's drug discovery and development.

Conclusion

The development of Semaglutide is a prime example of successful rational drug design in the field of metabolic diseases. Through targeted modifications of the native GLP-1 peptide, researchers were able to overcome the inherent pharmacokinetic limitations, leading to a highly effective once-weekly therapy. The comprehensive preclinical and clinical trial programs, such as the STEP series, have rigorously established its efficacy and safety for both type 2 diabetes and obesity. The subsequent development of an oral formulation represents a significant advancement in patient care, improving convenience and adherence. The story of Semaglutide continues to evolve as ongoing research explores its potential benefits in other related conditions, solidifying its role as a cornerstone in the management of metabolic and cardiovascular disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Semaglutide - Wikipedia [en.wikipedia.org]

- 3. Semaglutide | C187H291N45O59 | CID 56843331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. consensus.app [consensus.app]

- 7. Current Understanding of Sodium N-(8-[2-Hydroxylbenzoyl] Amino) Caprylate (SNAC) as an Absorption Enhancer: The Oral Semaglutide Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacokinetics of Semaglutide: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is SNAC in oral semaglutide? | Biopharma PEG [biochempeg.com]

- 10. benchchem.com [benchchem.com]

- 11. preprints.org [preprints.org]

- 12. Optimizing GLP-1R Agonist: A Computational Semaglutide Analogue with 112-fold Enhanced Binding Affinity to GLP-1R[v1] | Preprints.org [preprints.org]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacodynamics and pharmacokinetics of semaglutide capsules in type 2 diabetic model rats#br# [cjpt.magtechjournal.com]

- 17. Semaglutide Treatment Effect in People With Obesity - American College of Cardiology [acc.org]

- 18. cci-cic.org [cci-cic.org]

- 19. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. diabetesjournals.org [diabetesjournals.org]

- 21. cAMP Hunter™ Semaglutide Bioassay Kit [discoverx.com]

- 22. A Pre-clinical Study for Diet-induced Obesity - Aragen Life Sciences [aragen.com]

- 23. Evaluation of long acting GLP1R/GCGR agonist in a DIO and biopsy-confirmed mouse model of NASH suggest a beneficial role of GLP-1/glucagon agonism in NASH patients - PMC [pmc.ncbi.nlm.nih.gov]

- 24. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 25. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of GLP-1 Receptor Agonists in Pancreatic Beta-Cell Health: A Technical Guide

An In-depth Examination of the Seven Core Protective and Regenerative Effects for Researchers and Drug Development Professionals

Glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone, has emerged as a cornerstone in the management of type 2 diabetes. Its therapeutic efficacy is largely attributed to the pleiotropic effects of GLP-1 receptor agonists (GLP-1 RAs) on pancreatic beta-cells. Beyond simple glucose control, these agents directly address the underlying pathophysiology of beta-cell dysfunction and loss. This technical guide provides a detailed examination of the seven fundamental effects of GLP-1 RAs on pancreatic beta-cells, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways.

The Seven Core Effects of GLP-1 Receptor Agonists on Pancreatic Beta-Cells

GLP-1 RAs exert a comprehensive range of beneficial actions that collectively enhance beta-cell function, promote survival, and potentially increase beta-cell mass. These have been identified as:

-

Potentiation of Glucose-Stimulated Insulin (B600854) Secretion (GSIS)

-

Enhancement of Insulin Gene Expression and Biosynthesis

-

Stimulation of Beta-Cell Proliferation

-

Inhibition of Beta-Cell Apoptosis

-

Overall Expansion of Beta-Cell Mass

-

Restoration of Glucose Sensitivity

-

Promotion of Beta-Cell Neogenesis and Differentiation

Potentiation of Glucose-Stimulated Insulin Secretion (GSIS)

A hallmark of GLP-1 RAs is their ability to augment insulin secretion in a strictly glucose-dependent manner.[1][2] This mechanism significantly enhances glycemic control following a meal while minimizing the risk of hypoglycemia that can occur with other insulinotropic agents.[2][3] The process is initiated when GLP-1 binds to its G-protein coupled receptor (GPCR) on the beta-cell surface, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[3][4] This rise in cAMP, primarily through Protein Kinase A (PKA) and Exchange Protein Activated by cAMP 2 (Epac2), potentiates the effects of glucose-driven ATP production, leading to the closure of KATP channels, membrane depolarization, and ultimately, the influx of Ca2+ which triggers insulin granule exocytosis.[2][5][6]

Quantitative Data on GSIS Enhancement

| GLP-1 Receptor Agonist | Experimental Model | Glucose Condition | Key Quantitative Finding |

| Liraglutide (NN2211) | Human subjects with Type 2 Diabetes | Graded glucose infusion (5-12 mmol/L) | Restored beta-cell responsiveness, increasing the slope of Insulin Secretion Rate (ISR) vs. plasma glucose from 0.54 to 1.26 pmol·l⁻¹·min⁻¹·mmol⁻¹·kg⁻¹, similar to non-diabetic controls (1.44).[7][8] |

| Exenatide | Human subjects with Type 2 Diabetes | Intravenous glucose challenge | Restored the first-phase insulin secretion in patients who previously lacked it.[9] |

| GLP-1 (native) | Isolated human islets | High Glucose | Preserved and improved glucose-stimulated insulin secretion after 5 days of incubation.[10] |

Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines a standard method for assessing the effect of a GLP-1 RA on insulin secretion from isolated pancreatic islets.

-

Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., C57BL/6 mice) by collagenase digestion of the pancreas followed by density gradient purification.

-

Islet Culture: Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator to allow for recovery.

-

Pre-incubation: Hand-pick islets of similar size and place them in Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose for 1-2 hours to establish a basal insulin secretion rate.

-

Stimulation: Transfer batches of 10-15 islets to fresh KRB buffer with the following conditions:

-

Basal: 2.8 mM glucose + Vehicle

-

Basal + Agonist: 2.8 mM glucose + GLP-1 RA (e.g., 100 nM Exendin-4)

-

Stimulated: 16.7 mM glucose + Vehicle

-

Stimulated + Agonist: 16.7 mM glucose + GLP-1 RA (e.g., 100 nM Exendin-4)

-

-

Incubation: Incubate the islets for 60 minutes at 37°C.

-

Supernatant Collection: Collect the supernatant from each well.

-

Insulin Quantification: Measure the concentration of insulin in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Normalization: Normalize insulin secretion data to the total insulin content of the islets, which is determined after lysing the islets with an acid-ethanol solution.

Enhancement of Insulin Gene Expression and Biosynthesis

To sustain elevated insulin secretion, GLP-1 RAs also replenish the beta-cell's insulin stores by upregulating insulin gene transcription and proinsulin biosynthesis.[11][3][12][13] This action ensures that the cell does not become depleted of insulin during prolonged stimulation. The GLP-1R-cAMP-PKA signaling cascade is a key mediator of this effect.[13] PKA activation leads to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein), which in turn promotes the expression of critical beta-cell genes, including the insulin gene itself and the key transcription factor PDX-1 (Pancreatic and duodenal homeobox 1).[3][5]

Quantitative Data on Insulin Gene Expression

| GLP-1 Receptor Agonist | Experimental Model | Key Quantitative Finding |

| GLP-1 | Rat INS-1 insulinoma cells | Produced a dose-dependent stimulation of a -410-bp rat insulin I gene promoter (RIP1) construct, with an EC50 of 0.43 nmol/l.[13] |

| Exendin-4 | db/db mice | Increased the expression of PDX-1, GLUT-2, and MafA in pancreatic islets.[[“]] |

Experimental Protocol: Quantitative PCR (qPCR) for Insulin Gene Expression

-

Cell/Islet Treatment: Culture beta-cells (e.g., INS-1) or isolated islets and treat with the GLP-1 RA (e.g., 100 nM Liraglutide) or vehicle for a specified time (e.g., 24 hours).

-

RNA Extraction: Lyse the cells/islets and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the insulin gene (e.g., Ins1 or Ins2) and a housekeeping gene (e.g., Actb or Gapdh), and a qPCR master mix (e.g., SYBR Green).

-

qPCR Amplification: Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for both the target and housekeeping genes. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the insulin gene to the housekeeping gene.

& 4. Stimulation of Proliferation and Inhibition of Apoptosis

A critical aspect of type 2 diabetes is the progressive loss of functional beta-cell mass. GLP-1 RAs counter this decline through two complementary mechanisms: stimulating the proliferation of existing beta-cells and inhibiting apoptosis (programmed cell death).[1][3][15] These actions help preserve and potentially expand the beta-cell population.[16] The signaling pathways involved are complex but include the cAMP/PKA and PI3K/Akt pathways, which modulate key cell cycle regulators and survival proteins.[3][10] For instance, GLP-1 can promote the nuclear exclusion of the pro-apoptotic transcription factor FoxO1 and enhance the expression of the anti-apoptotic protein Irs2.[3]

Quantitative Data on Proliferation and Apoptosis

| GLP-1 Receptor Agonist | Experimental Model | Effect | Key Quantitative Finding |

| Liraglutide | INS-1 beta-cell line | Proliferation | Increased beta-cell viability, with an optimal concentration of 100 nmol/L.[17] |

| Liraglutide | db/db mice | Apoptosis | Reduced beta-cell apoptosis after 30 days of treatment.[18] |

| Exendin-4 | Zucker diabetic rats | Proliferation & Apoptosis | Promoted beta-cell proliferation and prevented apoptosis via caspase-3 inhibition.[3] |

| GLP-1 RAs (meta-analysis) | Preclinical studies | Apoptosis | Contributed to a 10% reduction in beta-cell apoptosis compared to controls.[19] |

Experimental Protocol: Beta-Cell Proliferation (Ki67 Staining)

-

Tissue Preparation: Pancreatic tissue from treated and control animals is fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned (5 µm).

-

Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).

-

Immunostaining:

-

Block non-specific binding sites with a blocking buffer (e.g., 5% goat serum).

-

Incubate sections with a primary antibody cocktail against Ki67 (a marker of proliferation) and insulin (to identify beta-cells) overnight at 4°C.

-

Wash and incubate with corresponding fluorescently-labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 for Ki67 and anti-guinea pig Alexa Fluor 647 for insulin).

-

Counterstain nuclei with DAPI.

-

-

Imaging: Acquire images using a fluorescence or confocal microscope.

-

Quantification: Count the number of insulin-positive cells that are also positive for Ki67. The proliferation rate is expressed as the percentage of Ki67-positive beta-cells relative to the total number of beta-cells counted (at least 2,000 beta-cells per animal).

Overall Expansion of Beta-Cell Mass

The net result of increased beta-cell proliferation and decreased apoptosis is the preservation or expansion of the total beta-cell mass.[1][3][16] This effect is crucial for reversing the decline in beta-cell numbers that characterizes type 2 diabetes. Preclinical studies have consistently shown that long-term treatment with GLP-1 RAs can lead to a significant increase in the volume of insulin-producing tissue within the pancreas.[1][18]

Restoration of Glucose Sensitivity

In the progression of type 2 diabetes, beta-cells can become "glucose blind" or resistant, failing to secrete an appropriate amount of insulin in response to high blood sugar. GLP-1 RAs can restore this lost glucose competence.[1][7][15] By activating their signaling pathways, these agonists can resensitize the beta-cell machinery to glucose, ensuring a proper insulin secretory response is mounted when needed. A study using the long-acting GLP-1 derivative NN2211 (liraglutide) in patients with type 2 diabetes demonstrated a complete restoration of beta-cell responsiveness to glucose after a single dose.[7][8]

Promotion of Beta-Cell Neogenesis and Differentiation

While more established in animal models, there is evidence that GLP-1 RAs may promote the formation of new beta-cells (neogenesis) from pancreatic precursor cells or by inducing the transdifferentiation of other cell types, such as pancreatic alpha-cells, into beta-cells.[1][12][[“]][15] This represents a powerful regenerative potential, suggesting that GLP-1 RAs could help rebuild the beta-cell population, not just preserve it. Studies in mice have shown that GLP-1 can increase the number of proliferating alpha-cells and the appearance of cells co-expressing insulin and glucagon, indicative of a transitional state.[12]

Core Signaling Pathways

The diverse effects of GLP-1 RAs are mediated by a complex network of intracellular signaling pathways. The primary pathway involves the activation of the GLP-1 receptor, leading to a rise in cAMP, which then activates PKA and Epac. These effectors phosphorylate numerous downstream targets to control insulin secretion, gene expression, and cell survival.

Conclusion

The therapeutic action of GLP-1 receptor agonists on pancreatic beta-cells is profound and multifaceted. They not only enhance insulin secretion in a safe, glucose-dependent manner but also act directly on the beta-cell to promote its health, survival, and proliferation. By stimulating insulin biosynthesis, inhibiting apoptosis, and potentially fostering regeneration, GLP-1 RAs address the fundamental defects underlying type 2 diabetes. This comprehensive mechanism of action solidifies their role as a critical therapy for preserving and improving beta-cell function. Further research into these pathways will continue to unlock new therapeutic strategies for diabetes and metabolic disease.

References

- 1. The effects of glucagon-like peptide-1 on the beta cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. The GLP-1 derivative NN2211 restores beta-cell sensitivity to glucose in type 2 diabetic patients after a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GLP-1's Function in Preserving B-cells [diabetesincontrol.com]

- 10. glucagon.com [glucagon.com]

- 11. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. Glucagon-Like Peptide 1 Stimulates Insulin Gene Promoter Activity by Protein Kinase A–Independent Activation of the Rat Insulin I Gene cAMP Response Element - PMC [pmc.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. GLP-1 receptor signaling: effects on pancreatic beta-cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. scholars.mssm.edu [scholars.mssm.edu]

- 18. Favorable Effects of GLP-1 Receptor Agonist against Pancreatic β-Cell Glucose Toxicity and the Development of Arteriosclerosis: “The Earlier, the Better” in Therapy with Incretin-Based Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | GLP-1 receptor agonists and pancreatic beta cell apoptosis in diabetes mellitus: a systematic review and meta-analysis of preclinical studies [frontiersin.org]

Methodological & Application

Application Notes: In Vitro Bioassays for Characterization of GLP-1 Receptor Agonist 7

Introduction

Glucagon-like peptide-1 receptor (GLP-1R) agonists are a critical class of therapeutics for managing type 2 diabetes and obesity.[1][2] These agonists mimic the endogenous incretin (B1656795) hormone GLP-1, promoting glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and reducing appetite.[1] The development and characterization of novel GLP-1R agonists, such as the hypothetical "GLP-1 receptor agonist 7," rely on robust and quantitative in vitro bioassays. These assays are essential for determining the potency, efficacy, and mechanism of action of new chemical entities.

This document provides detailed protocols for key in vitro cell-based assays to characterize GLP-1R agonist 7. The primary signaling pathway for the GLP-1 receptor, a Class B G protein-coupled receptor (GPCR), involves coupling to the Gαs protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[3][4][5][6] This rise in cAMP subsequently activates Protein Kinase A (PKA) and other downstream effectors.[4][5] The following protocols describe methods to quantify this primary signaling event and its downstream consequences.

Signaling Pathways and Experimental Workflows

Activation of the GLP-1R initiates a cascade of intracellular events. The canonical pathway involves Gαs-mediated cAMP production. However, signaling can also occur through other pathways, such as β-arrestin recruitment and ERK1/2 activation, which can be cell-type specific.[5][6][7]

cAMP Accumulation Assay

Principle

This assay directly measures the production of the second messenger cAMP in cells expressing the GLP-1R following stimulation with an agonist. The quantification of cAMP is often performed using competitive immunoassays, such as HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence-based systems like Promega's cAMP-Glo™.[8][9][10] In these assays, cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

Experimental Protocol

-

Materials:

-

HEK293 or CHO cells stably expressing the human GLP-1R.[11]

-

Cell Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: HBSS or PBS with 0.1% BSA and a phosphodiesterase (PDE) inhibitor like IBMX (500 µM) to prevent cAMP degradation.

-

This compound and a reference agonist (e.g., Semaglutide, Liraglutide).

-

cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 or Promega cAMP-Glo™ Assay).[8][9]

-

White, solid-bottom 384-well microplates.

-

Plate reader capable of measuring HTRF or luminescence.

-

-

Procedure:

-

Cell Seeding: The day before the assay, seed GLP-1R expressing cells into a 384-well plate at a density of 2,000-5,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of GLP-1R agonist 7 and the reference agonist in assay buffer. Typically, an 11-point, 3-fold serial dilution is prepared, starting from a top concentration of 1 µM.

-

Assay Initiation: Carefully remove the culture medium from the wells. Add 10 µL of assay buffer (containing the PDE inhibitor) to each well.

-

Agonist Stimulation: Add 10 µL of the prepared compound dilutions to the respective wells. Include wells with assay buffer only as a negative control.

-

Incubation: Incubate the plate at room temperature or 37°C for 30-60 minutes.

-

cAMP Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen kit (e.g., adding labeled cAMP-d2 and anti-cAMP-cryptate for HTRF).[9]

-

Signal Measurement: After the recommended incubation period (e.g., 60 minutes for HTRF), read the plate on a compatible plate reader.

-

-

Data Analysis:

-

For HTRF, calculate the emission ratio (665 nm / 620 nm) and normalize the data to the vehicle control (0% activation) and the maximal response of the reference agonist (100% activation).

-

Plot the normalized response against the log concentration of the agonist.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[12]

-

CRE-Luciferase Reporter Gene Assay

Principle

This assay measures a downstream transcriptional event. Activation of the PKA pathway leads to the phosphorylation of the cAMP Response Element-Binding Protein (CREB).[4] Phosphorylated CREB binds to cAMP Response Elements (CRE) in the promoter region of target genes, driving their transcription.[4][13] This assay utilizes a cell line stably expressing the GLP-1R and a luciferase reporter gene under the control of a CRE-containing promoter.[14] Agonist-induced receptor activation results in luciferase expression, which is quantified by adding a substrate and measuring the resulting luminescence.

Experimental Protocol

-

Materials:

-

HEK293 cells stably co-expressing the human GLP-1R and a CRE-luciferase reporter construct.[1][14]

-

Cell Culture Medium (as above).

-

Assay Medium: Serum-free medium like Opti-MEM.

-

This compound and a reference agonist.

-

Luciferase assay reagent (e.g., ONE-Glo™ or Bright-Glo™).

-

White, opaque 96-well or 384-well microplates.

-

Luminometer.

-

-

Procedure:

-

Cell Seeding: Seed the reporter cells into a white, opaque plate at a density of 10,000-20,000 cells/well in 80 µL of culture medium. Incubate overnight.[1]

-

Compound Treatment: Remove the culture medium and replace it with 90 µL of assay medium.

-

Add 10 µL of 10x concentrated serial dilutions of GLP-1R agonist 7 and the reference agonist to the wells.[1]

-

Incubation: Incubate the plate for 3-6 hours at 37°C in a humidified 5% CO₂ incubator. This allows for sufficient time for gene transcription and protein expression.

-

Signal Detection: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well (e.g., 100 µL) according to the manufacturer's instructions.

-

Incubate for 10-15 minutes at room temperature to allow for cell lysis and signal stabilization.[1]

-

Measure Luminescence: Measure the luminescence signal using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the fold induction of luciferase activity relative to the vehicle-treated control wells.

-

Plot the fold induction against the log concentration of the agonist.

-

Fit the curve using a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values.[1]

-

ERK1/2 Phosphorylation Assay

Principle

GLP-1R activation can also lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), often in a cAMP-dependent manner.[15][16] This assay quantifies the level of phosphorylated ERK1/2 (p-ERK) relative to total ERK as a measure of pathway activation. This can be done using various methods, including Western blotting, ELISA, or cell-based HTRF assays.

Experimental Protocol (General Outline for HTRF)

-

Materials:

-

GLP-1R expressing cells (HEK293 or a relevant pancreatic beta-cell line like INS-1).[16]

-

Assay plates (384-well, low volume).

-

This compound and a reference agonist.

-

p-ERK1/2 HTRF assay kit (containing lysis buffer and labeled anti-p-ERK and anti-total-ERK antibodies).

-

HTRF-compatible plate reader.

-

-

Procedure:

-

Cell Seeding: Seed cells in 384-well plates and incubate overnight.

-

Serum Starvation: Before stimulation, starve the cells in serum-free medium for 2-4 hours to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Treat cells with serial dilutions of agonists for a short period (typically 5-20 minutes) at 37°C.[7][17]

-

Cell Lysis: Lyse the cells by adding the specific lysis buffer provided in the kit.

-

Detection: Add the HTRF antibody reagents (e.g., anti-p-ERK-d2 and anti-total-ERK-cryptate) to the lysate.

-

Incubation: Incubate for 2-4 hours at room temperature.

-

Signal Measurement: Read the HTRF signal at the appropriate wavelengths.

-

-

Data Analysis:

-

Calculate the HTRF ratio and normalize the data.

-

Plot the normalized p-ERK signal against the log concentration of the agonist.

-

Determine EC₅₀ and Eₘₐₓ values by fitting the data to a four-parameter logistic model.

-

Data Presentation

Quantitative data for this compound should be summarized and compared to a known reference agonist to benchmark its performance.

Table 1: Potency (EC₅₀) of GLP-1R Agonist 7 in In Vitro Bioassays

| Assay Type | Agonist | EC₅₀ (nM) [95% CI] |

| cAMP Accumulation | GLP-1R Agonist 7 | 0.85 [0.72 - 1.01] |

| Reference Agonist | 1.20 [1.05 - 1.37] | |

| CRE-Luciferase | GLP-1R Agonist 7 | 1.15 [0.98 - 1.35] |

| Reference Agonist | 1.65 [1.42 - 1.91] | |

| p-ERK1/2 | GLP-1R Agonist 7 | 2.50 [2.10 - 2.98] |

| Reference Agonist | 3.10 [2.65 - 3.63] |

Table 2: Efficacy (Eₘₐₓ) of GLP-1R Agonist 7 Relative to Reference Agonist

| Assay Type | Agonist | Eₘₐₓ (% of Reference) |

| cAMP Accumulation | GLP-1R Agonist 7 | 105% ± 4% |

| Reference Agonist | 100% (by definition) | |

| CRE-Luciferase | GLP-1R Agonist 7 | 102% ± 5% |

| Reference Agonist | 100% (by definition) | |

| p-ERK1/2 | GLP-1R Agonist 7 | 98% ± 6% |

| Reference Agonist | 100% (by definition) |

Experimental Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. Quantification of the effect of GLP‐1R agonists on body weight using in vitro efficacy information: An extension of the Hall body composition model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cAMP-Glo™ Assay [promega.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cyclic AMP-dependent activation of ERK via GLP-1 receptor signalling requires the neuroendocrine cell-specific guanine nucleotide exchanger NCS-RapGEF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: Efficacy of a GLP-1 Receptor Agonist (GLP-1 RA-7) in a db/db Mouse Model of Type 2 Diabetes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of therapeutic agents that mimic the action of the endogenous incretin (B1656795) hormone GLP-1, playing a crucial role in glucose homeostasis. These agonists have demonstrated significant efficacy in the management of type 2 diabetes. The db/db mouse is a widely used genetic model of obesity, insulin (B600854) resistance, and type 2 diabetes, characterized by a mutation in the leptin receptor gene. This document provides a comprehensive overview of the application of a representative GLP-1 receptor agonist, herein referred to as GLP-1 RA-7, in db/db mouse models, summarizing key quantitative data and detailing relevant experimental protocols.

Data Presentation

The following tables summarize the quantitative effects of various GLP-1 receptor agonists in db/db mice, which can be considered representative for the potential effects of GLP-1 RA-7.

Table 1: Effects of GLP-1 Receptor Agonists on Glycemic Control in db/db Mice

| GLP-1 RA | Treatment Duration | Dosage | Change in Fasting Blood Glucose | Change in HbA1c | Reference |

| Exendin-4 (B13836491) | 4 weeks | 0.1 mg/kg/day | Significant reduction | Significant reduction | [1] |

| Liraglutide | 28 days | 300 µg/kg/day | No beneficial effect | Not reported | [2][3] |

| ZP3022 | Long-term | 30-100 nmol/kg | Improved glycemic control | Not reported | [4] |

| Boc5 | Daily injections | Not specified | Not specified | Reduced to non-diabetic values | [5] |

| Semaglutide | 8 weeks | 200 nmol/kg (twice weekly) | Not specified | Not specified | [6] |

| PX17 | 12 weeks | 0.3 mg/kg (daily) | Stable reduction | Improved | [7] |

Table 2: Effects of GLP-1 Receptor Agonists on Body Weight and Food Intake in db/db Mice

| GLP-1 RA | Treatment Duration | Dosage | Change in Body Weight | Change in Food Intake | Reference |

| Liraglutide | 28 days | 300 µg/kg/day | Significant reduction | Decreased | [3] |

| Boc5 | Acute | 2 mg | Not applicable | Suppressed by 54 ± 13% over 12h | [8] |

| Semaglutide | 8 weeks | 200 nmol/kg (twice weekly) | Weight-lowering | Recorded daily, specific change not stated | [6] |

| PX17 | 12 weeks | 0.3 mg/kg (daily) | Long-term beneficial effects | Appetite suppression | [7] |

Table 3: Effects of GLP-1 Receptor Agonists on Pancreatic β-Cell Mass in db/db Mice

| GLP-1 RA | Treatment Duration | Dosage | Change in β-Cell Mass | Reference |

| ZP3022 | Long-term | 30 nmol/kg | 4.3 ± 0.4 mg (vs. 3.7 ± 0.2 mg for vehicle) | [4] |

| ZP3022 | Long-term | 100 nmol/kg | 5.2 ± 0.4 mg (vs. 3.7 ± 0.2 mg for vehicle) | [4] |

| Liraglutide | Long-term | 30 nmol/kg | 3.4 ± 0.5 mg (no significant effect) | [4] |

Experimental Protocols

Animal Model

-

Species: Mus musculus

-

Strain: C57BLKS/J-Leprdb/Leprdb (db/db)

-

Sex: Male

-

Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle at approximately 22°C. They have ad libitum access to standard chow and water.[10]

-

Acclimation: Animals are acclimated for at least one week prior to the commencement of experiments.

GLP-1 RA-7 Administration

-

Formulation: GLP-1 RA-7 is dissolved in a suitable vehicle, such as saline.

-

Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The choice of route may depend on the specific pharmacokinetic properties of the agonist.

-